2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Overview
Description
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, hydroxy groups, and methoxyphenyl groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of hydroxy and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are critical for successful transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-HYDROXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
- 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-CHLOROPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE
Uniqueness
The uniqueness of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-N~1~,N~3~-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-16-17(15-32(3)31-16)23-24(26(34)29-18-10-6-8-12-21(18)37-4)20(33)14-28(2,36)25(23)27(35)30-19-11-7-9-13-22(19)38-5/h6-13,15,23-25,36H,14H2,1-5H3,(H,29,34)(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCBUUYKRAPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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